molecular formula C8H9BrO B047170 4-Bromophenetole CAS No. 588-96-5

4-Bromophenetole

Cat. No. B047170
CAS RN: 588-96-5
M. Wt: 201.06 g/mol
InChI Key: WVUYYXUATWMVIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromophenetole and related compounds often involves bromination reactions and the manipulation of functional groups to achieve the desired bromo-ether structure. For instance, the synthesis of related bromo-organic compounds has been demonstrated through various methods, including regioselective lithiation followed by quenching with bromine, showcasing a method to introduce bromine atoms onto aromatic rings with high chemical yields (A. A. El-Shehawy et al., 2010).

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using crystallography and spectroscopy. Studies on similar bromo-organic molecules have revealed detailed structural information, including bond lengths, angles, and conformation. For instance, the crystal and molecular structure of a bromo-organic compound was determined, highlighting the geometry and stereochemistry of brominated molecules (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

Bromophenetoles and similar bromo-organic compounds participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal in organic synthesis. For example, the reactivities of brominated thiophenes have been explored, demonstrating their potential as intermediates in the synthesis of complex heterocyclic compounds (J. Nakayama & K. Kuroda, 1993).

Scientific Research Applications

  • 4-Nitrobenzyl bromide, a related compound, acts as a catalyst for CO2 reduction, playing a dual role in the electrosynthesis of 4-nitrophenylacetate (S. Mohammadzadeh et al., 2020).

  • 4-Bromoanisole, another related compound, is used as a processing additive in organic photovoltaic devices to control phase separation and purity (Xueliang Liu et al., 2012).

  • Bromophenols, including variants of 4-bromophenetole, exhibit potent cellular antioxidant activity. For instance, four bromophenols from the red alga Vertebrata lanosa show significant antioxidant effects, surpassing even luteolin and quercetin in some cases (E. K. Olsen et al., 2013).

  • Bromophenols from Polysiphonia urceolata demonstrate strong DPPH radical scavenging activity (Ke-kai Li et al., 2008).

  • UV/PDS treatment of 2,4-bromophenol leads to the formation of bromate and brominated polymeric products, which have enhanced toxicological effects (Congwei Luo et al., 2019).

  • 4-Bromo-2-vinyl thiophene is a highly reactive monomer used in copolymerization processes (D. Trumbo, 1992).

  • McMurry coupling of 4-bromoacetophenone produces 2,3-bis(4-bromophenyl)-2-butenes, primarily in a cis:trans ratio of approximately 9:1 (R. Daik et al., 1998).

Safety And Hazards

4-Bromophenetole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-bromo-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUYYXUATWMVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060426
Record name Benzene, 1-bromo-4-ethoxy-
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenetole

CAS RN

588-96-5
Record name 4-Bromophenetole
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Record name 4-Bromophenetole
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Record name 4-Bromophenetole
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Record name Benzene, 1-bromo-4-ethoxy-
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Record name Benzene, 1-bromo-4-ethoxy-
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Record name 4-bromophenetole
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Record name 4-BROMOPHENETOLE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4-bromophenol (5.00 g) and potassium carbonate (5.99 g) in anhydrous dimethylformamide (25 ml) was added ethyl iodide (2.77 ml) under ice-water cooling and the mixture was stirred at 0° C. for 2 hours. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with 2N aqueous sodium hydroxide solution, water and brine, dried over magnesium sulfate, and evaporated in vacuo to give 4-ethoxybromobenzene as yellow oil (5.44 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
HJ Den Hertog, J De Bruyn - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
Reactions of bromoâ•’derivatives of 2â•’ and 3â•’ethoxypyridine when heated with hydrochloric acid solution
  • Number of citations: 0 onlinelibrary.wiley.com
  • LM Gibbons - 2000 - etheses.dur.ac.uk
    … Kinetic results have been obtained for the homogeneous nitrations by N2O5 in perfluorodecalin of substrates including 4-chloroanisole, 4-bromophenetole, 4bromophenol and various …
    Number of citations: 0 etheses.dur.ac.uk
    OG Yarosh, TD Burnashova, MG Voronkov - … of the Academy of Sciences of …, 1987 - Springer
    … To 75 g of MeSiCI 3 in 150 ml of ether was added dropwise, with stirring, 4-ethoxyphenylmagnesium bromide (from 12.1 g of Mg and i00 g of 4-bromophenetole in 300 ml of ether). The …
    Number of citations: 0 link.springer.com
    MH Abraham, R Kumarsingh, JE Cometto-Muniz… - Toxicology in vitro, 1998 - Elsevier
    … 4-Bromophenetole 0.12 2.00 −1.88 … These cases include the alkanes with very low potency, and VOCs with low vapour pressure such as glycerol and 4-bromophenetole. …
    Number of citations: 0 www.sciencedirect.com
    MH Abraham, R Kumarsingh, JE Cometto-Muniz… - Toxicology in vitro, 1998 - Elsevier
    A collection of data on the Draize rabbit eye test (Cronin et al., 1994) has been analysed using a set of physicochemical descriptors that we have previously put forward. These …
    Number of citations: 0 www.sciencedirect.com
    LC Raiford, BC Bren - Journal of the American Chemical Society, 1929 - ACS Publications
    … 2-Nitro-4-bromophenetole obtained by Blom’s method was …
    Number of citations: 0 pubs.acs.org
    KS Paek, HJ Kim, SK Chang - Supramolecular Chemistry, 1995 - Taylor & Francis
    … The corresponding ortho proton peaks of 4-hexyloxyphenol and 4-bromophenetole are reported to be at 6.76 and 7.34 ppm respectively in the same solvent.I6 …
    Number of citations: 0 www.tandfonline.com
    DM Bagley, JR Gardner, G Holland, RW Lewis… - Toxicology in vitro, 1999 - Elsevier
    A list of 55 chemicals for which comprehensive rabbit eye irritation data were available was published by ECETOC in 1992. Similar data for a further 77 chemicals are now available. …
    Number of citations: 0 www.sciencedirect.com
    M Cruz-Monteagudo, H González-Díaz… - Bulletin of mathematical …, 2006 - Springer
    MARCH-INSIDE methodology and a statistical classification method—linear discriminant analysis (LDA)—is proposed as an alternative method to the Draize eye irritation test. This …
    Number of citations: 0 link.springer.com
    Z Zhang, X Zhao, E Kwon… - … Waste-to-Energy …, 2010 - asmedigitalcollection.asme.org
    … Due to the brominated fire retardants used in PCBs, a certain kinds of brominated compounds were detected in liquid product as well, such as 2-bromophenol, 4-Bromophenetole, 2,4-…
    Number of citations: 0 asmedigitalcollection.asme.org

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